molecular formula C13H25ClN2O2 B2514746 Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride CAS No. 2408972-33-6

Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride

Cat. No. B2514746
CAS RN: 2408972-33-6
M. Wt: 276.81
InChI Key: IKLHXJRDBXSVHP-UHFFFAOYSA-N
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Description

The compound "Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride" is a chemical entity that appears to be related to the family of tert-butyl carbamates. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and organic synthesis. The tert-butyl group is commonly used as a protecting group for amines in organic synthesis due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc_2O) or a similar carbamating agent. For example, the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate was achieved through an asymmetric Mannich reaction, which is a method that can be used to introduce carbamate functionalities with stereochemical control . Another example is the synthesis of tert-butyl carbamates from N-Boc amino acids, which was accelerated by ultrasound, indicating that modern synthetic techniques are being employed to improve the efficiency of these reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be quite complex, as seen in the X-ray single crystal diffraction studies of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates, which revealed the presence of N-S-N bonding . The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their versatility as building blocks in organic synthesis . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles followed by hydrolysis has been used to generate functionalized carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates are created from hydrogen bonds, which can affect their solubility and stability . The enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate synthesized through an innovative approach starting from a chiral lactone also highlights the importance of stereochemistry in determining the properties of these compounds10.

Scientific Research Applications

Synthesis of Complex Molecules

Researchers have developed methods for synthesizing complex molecules using tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate; hydrochloride as an intermediate or key compound. For example, it has been used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving its utility in creating biologically relevant compounds with defined stereochemistry (Ober et al., 2004). This approach underscores its importance in pharmaceutical chemistry, especially in the synthesis of nucleotide analogues.

Development of Insecticides

Another application includes the development of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, highlighting the compound's role in creating new agrochemicals (Brackmann et al., 2005). This research illustrates the potential for designing more effective and possibly less harmful pesticides, contributing to sustainable agriculture practices.

properties

IUPAC Name

tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-13(14)7-9-4-5-10(13)6-9;/h9-10H,4-8,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLHXJRDBXSVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CCC1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride

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